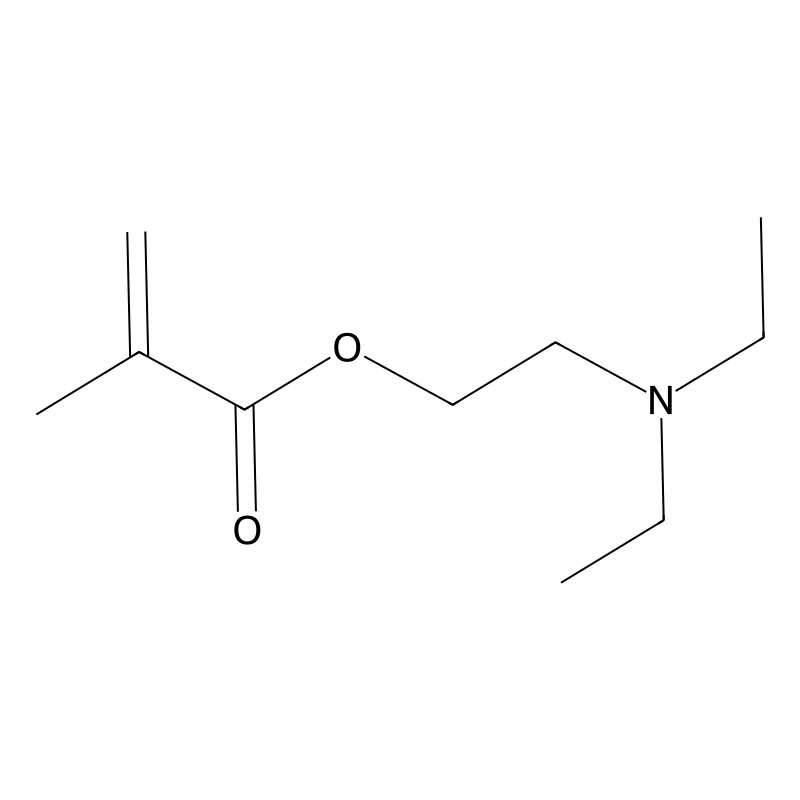

2-(Diethylamino)ethyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cationic Polymers and Applications

DEAMA is a valuable building block for creating cationic polymers, which possess positively charged groups along their backbone. These polymers exhibit unique properties due to their charge, making them suitable for various research applications:

- Flocculants and Coagulants: Cationic poly(DEAMA) is widely employed in wastewater treatment processes as a flocculant and coagulant. It destabilizes suspended particles in water, causing them to clump together and settle out for easier removal [].

- Dispersants and Stabilizers: Conversely, cationic poly(DEAMA) can also act as a dispersant or stabilizer. By electrostatically repelling similarly charged particles, it prevents them from aggregating, ensuring their uniform dispersion in a solution [].

Drug Delivery Systems and Biomaterials

DEAMA-based polymers hold significant potential in drug delivery and biomaterial research due to their:

- Biocompatibility: Certain poly(DEAMA) derivatives exhibit good biocompatibility, meaning they are compatible with living systems and pose minimal risk to cells and tissues [].

- Biodegradability: Some DEAMA-containing polymers are biodegradable, meaning they can naturally break down in the body over time, minimizing the need for surgical removal after drug delivery [].

- Tunable Properties: The properties of DEAMA-based polymers can be tailored by adjusting their chemical structure, allowing researchers to design materials with specific functionalities for targeted drug delivery or tissue engineering applications [].

Other Research Applications

DEAMA finds application in other areas of scientific research as well:

- Gene Therapy: DEAMA-containing polymers can be used as vectors for gene delivery, transporting genetic material into cells for therapeutic purposes [].

- Electrochemical Biosensors: DEAMA can be incorporated into the design of electrochemical biosensors, enhancing their sensitivity and selectivity for detecting specific biological molecules.

2-(Diethylamino)ethyl methacrylate is an organic compound with the chemical formula . It is classified as a methacrylate ester, featuring a diethylamino group which contributes to its unique chemical properties. This compound appears as a clear, light-colored liquid that is slightly denser than water and is insoluble in water, making it suitable for various applications in polymer chemistry and materials science .

The compound is known for its potential toxicity, causing skin irritation and serious eye irritation upon contact. It may also pose risks to fertility and fetal development, highlighting the importance of handling it with care in laboratory settings .

DEAMA-based polymers exhibit a unique pH-responsive behavior. The positive charge of the diethylamino group can be influenced by the surrounding pH. In acidic environments, the amine group remains protonated (NH+), maintaining the cationic nature of the polymer. However, in neutral or basic environments, the amine group can lose a proton (becoming N-), resulting in a neutral or even negatively charged polymer []. This pH-responsiveness allows DEAMA-based polymers to be used in various applications, such as drug delivery systems where the release of the drug can be triggered by changes in pH [].

Physical and Chemical Properties

- Polymerization: This compound can undergo exothermic polymerization when heated or in the presence of contaminants. If polymerization occurs in a closed container, it can lead to violent ruptures due to pressure buildup .

- Acid-Base Reactions: As an amine, it can neutralize acids to form salts and water, releasing heat during the process. The reaction between amines and strong acids can be vigorous, generating significant amounts of heat .

- Reactivity with Isocyanates: 2-(Diethylamino)ethyl methacrylate may be incompatible with isocyanates and other reactive organic compounds, necessitating careful handling to prevent hazardous reactions .

The biological activity of 2-(Diethylamino)ethyl methacrylate has been studied primarily in the context of its toxicity. It is classified as toxic via skin absorption, ingestion, and inhalation. Exposure can lead to severe health effects, including irritation of the skin and eyes, potential allergic reactions, and reproductive toxicity .

Furthermore, studies suggest that compounds like 2-(Diethylamino)ethyl methacrylate can influence cellular processes, although specific biological mechanisms remain less explored compared to other more widely studied compounds.

The synthesis of 2-(Diethylamino)ethyl methacrylate typically involves the reaction between diethylamine and methacrylic acid or its derivatives. Common methods include:

- Direct Esterification: Reacting diethylamine with methacrylic acid in the presence of a catalyst.

- Transesterification: Using an existing methacrylate ester and replacing the alcohol component with diethylamine under controlled conditions.

These methods often require careful temperature control to manage exothermic reactions and ensure high yields of the desired product .

2-(Diethylamino)ethyl methacrylate has several applications across different fields:

- Polymer Production: It serves as a precursor for synthesizing various polymers used in coatings, adhesives, and sealants due to its ability to undergo polymerization.

- Hydrogels: The compound is utilized in creating hydrogels for biomedical applications, including drug delivery systems and tissue engineering scaffolds .

- Textiles: Its properties make it valuable in textile treatments where flexibility and durability are required.

Studies on the interactions of 2-(Diethylamino)ethyl methacrylate with other chemicals indicate potential hazards when mixed with strong oxidizers or reactive agents like isocyanates. These interactions can lead to hazardous conditions such as fires or toxic gas emissions during combustion . Understanding these interactions is crucial for safe handling practices in industrial and laboratory environments.

Several compounds share structural similarities with 2-(Diethylamino)ethyl methacrylate. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-(N,N-Dimethylamino)ethyl methacrylate | C10H19NO2 | Similar structure but with dimethylamine; used in similar applications. |

| N,N-Dimethylethanolamine Methacrylate | C10H21NO2 | Contains ethanolamine; used in polymer synthesis. |

| Beta-Dimethylaminoethyl Methacrylate | C10H19NO2 | Similar reactivity; used in coatings and adhesives. |

These compounds exhibit unique characteristics that differentiate them from 2-(Diethylamino)ethyl methacrylate while retaining similar functional properties that make them useful in polymer chemistry and materials science.

Controlled radical polymerization techniques have revolutionized polymer synthesis by providing precise control over molecular weight, polydispersity, architecture, and composition. These techniques are particularly valuable for the synthesis of PDEAEMA due to the monomer's functional nature and potential for post-polymerization modifications.

Atom Transfer Radical Polymerization (ATRP) in Aqueous and Methanolic Systems

ATRP is a powerful controlled radical polymerization technique that has been successfully applied to the polymerization of DEAEMA. This technique relies on the establishment of a dynamic equilibrium between dormant and active species, mediated by a transition metal catalyst, typically copper complexes.

Very well-controlled polymerization of DEAEMA has been achieved by ATRP with appropriate catalyst systems. The technique offers significant advantages for DEAEMA polymerization, including control over molecular weight distribution, chain-end functionality, and the ability to synthesize complex architectures.

DEAEMA has also been polymerized and cross-linked simultaneously using direct ATRP, as reported in studies examining the role of poly(diethyl aminoethyl methacrylate) as a modified stationary phase. This approach allows for the synthesis of cross-linked PDEAEMA networks with controlled architecture that are particularly useful for chromatographic applications.

While much of the ATRP literature focuses on the related monomer 2-(dimethylamino)ethyl methacrylate (DMAEMA), the principles and techniques can be extended to DEAEMA with appropriate modifications. The controlled nature of ATRP makes it particularly suitable for synthesizing well-defined PDEAEMA with narrow molecular weight distributions and controlled end-group functionality.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization represents another powerful controlled radical polymerization technique that has been successfully applied to DEAEMA polymerization. The technique relies on a degenerative chain transfer process mediated by thiocarbonylthio compounds, providing excellent control over polymer properties.

In a notable study by Ren et al., a series of well-defined amphiphilic diblock copolymers consisting of hydrophobic polyisobutylene (PIB) and hydrophilic PDEAEMA segments was synthesized via the combination of living carbocationic polymerization and RAFT polymerization. This innovative approach demonstrates the versatility of RAFT polymerization for creating complex polymer architectures incorporating DEAEMA units.

The process involved first performing living carbocationic polymerization of isobutylene followed by end-capping with 1,3-butadiene at −70°C to give a well-defined allyl-Cl-terminated PIB with a low polydispersity (Mw/Mn = 1.29). This end-functionalized PIB was subsequently converted to a macromolecular chain transfer agent for mediating RAFT block copolymerization of DEAEMA at 60°C in tetrahydrofuran. The target well-defined PIB-b-PDEAEMA diblock copolymers exhibited narrow molecular weight distributions (Mw/Mn ≤ 1.22), demonstrating the excellent control provided by the RAFT technique.

The resulting amphiphilic diblock copolymers displayed interesting self-assembly behavior in aqueous media, which was thoroughly investigated by fluorescence spectroscopy and transmission electron microscopy. Furthermore, their pH-responsive behavior was studied by UV-vis spectroscopy and dynamic light scattering, highlighting the stimuli-responsive properties of PDEAEMA-containing block copolymers.

Nitroxide-Mediated Polymerization (NMP) with Comonomer Systems

Nitroxide-mediated polymerization represents a third major controlled radical polymerization technique that has been successfully applied to DEAEMA. In a groundbreaking study by Darabi et al., NMP of DEAEMA with a small amount of acrylonitrile (AN) as a comonomer was performed for the first time in water at 90°C and atmospheric pressure.

The polymerization was conducted using n-hydroxysuccinimidyl BlocBuilder (NHS-BB) alkoxyamine without addition of excess nitroxide. Additionally, the same reaction was carried out using a bicomponent initiating system composed of 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) as initiator and N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) as nitroxide.

Both polymerization approaches demonstrated excellent control characteristics and exhibited outstanding "livingness" as evidenced by low molar dispersity and systematic evolution of the molar mass distribution. The study also investigated the hydrolytic stability of DEAEMA under the polymerization conditions and examined the effects of various parameters including initiating system, temperature, ratio of nitroxide to initiator, initiator and monomer concentrations, and comonomer type.

A particularly interesting aspect of this work was the chain extension of the synthesized macroinitiator with methyl methacrylate (MMA) and styrene (S) in a one-pot process, which led to the in situ formation of poly(DEAEMA-co-S)-b-poly(MMA-co-S) diblock copolymers based on the polymerization-induced self-assembly (PISA) process. This demonstrates the versatility of NMP for creating complex PDEAEMA-containing architectures with potential applications in various fields.

Initiator Systems and Solvent Effects on Polymerization Efficiency

The choice of initiator system and solvent plays a crucial role in determining the efficiency and control of DEAEMA polymerization. Different controlled radical polymerization techniques require specific initiator systems and operate optimally under different solvent conditions.

For NMP of DEAEMA, two initiating systems have been thoroughly investigated: n-hydroxysuccinimidyl BlocBuilder (NHS-BB) alkoxyamine and the bicomponent system of VA-044/SG1. Both systems demonstrated good control over the polymerization process, though each has its unique advantages and limitations.

The polymerization of DEAEMA using NMP was successfully conducted in water at 90°C and atmospheric pressure. The use of water as a solvent is particularly advantageous from environmental and economic perspectives. The fact that the polymerization was well-controlled in this aqueous system demonstrates the versatility of NMP for the synthesis of PDEAEMA under environmentally friendly conditions.

In contrast, RAFT polymerization of DEAEMA in the synthesis of PIB-b-PDEAEMA diblock copolymers utilized tetrahydrofuran (THF) as the solvent at 60°C. The choice of THF as a solvent facilitated the successful synthesis of well-defined block copolymers with narrow molecular weight distributions.

The following table summarizes the key physical and chemical properties of DEAEMA monomer, which influence its polymerization behavior under different conditions:

| Property | Value |

|---|---|

| Melting point | -60°C |

| Boiling point | 80°C at 10 mm Hg |

| Density | 0.922 g/mL at 25°C |

| Vapor pressure | 11 Pa at 20°C |

| Flash point | 170°F |

| pKa | 9.18±0.25 (Predicted) |

| Form | Clear liquid |

| Color | Colorless to almost colorless |

| Decomposition | 176-178°C |

| LogP | 2.560 (est) |

Table 1: Physical and chemical properties of 2-(Diethylamino)ethyl methacrylate

An important consideration in DEAEMA polymerization is the pKa of the monomer and polymer. The pKa of DEAEMA monomers is approximately 8.8, while the pKa of the corresponding homopolymers is around 7.5. This difference in pKa values between the monomer and polymer forms significantly influences the pH-responsive behavior of DEAEMA-based polymers and affects their protonation state during polymerization in aqueous systems.

Macroinitiator Strategies for Block Copolymer Architectures

The development of macroinitiator strategies has been instrumental in advancing the synthesis of block copolymers with controlled architecture. For PDEAEMA-containing block copolymers, various macroinitiator approaches have been explored, leading to the synthesis of well-defined materials with tailored properties.

In the synthesis of PIB-b-PDEAEMA diblock copolymers, an end-functionalized PIB was employed as a macromolecular chain transfer agent for RAFT polymerization of DEAEMA. The process began with the synthesis of a well-defined allyl-Cl-terminated PIB via living carbocationic polymerization of isobutylene, followed by end-capping with 1,3-butadiene. This end-functionalized PIB was then converted to a macromolecular chain transfer agent suitable for RAFT polymerization of DEAEMA.

This macroinitiator strategy facilitated the synthesis of well-defined PIB-b-PDEAEMA diblock copolymers with narrow molecular weight distributions (Mw/Mn ≤ 1.22). The amphiphilic nature of these block copolymers led to interesting self-assembly behavior in aqueous media, with pH-responsive properties that could be tuned by adjusting the block lengths and compositions.

In the context of NMP, PDEAEMA macroinitiators synthesized via controlled polymerization have been successfully employed for chain extension with various monomers, including MMA and styrene. In the work by Darabi et al., chain extension in a one-pot process led to the in situ formation of poly(DEAEMA-co-S)-b-poly(MMA-co-S) diblock copolymers. This approach demonstrates the versatility of PDEAEMA macroinitiators for creating complex polymer architectures with potential applications in drug delivery, responsive materials, and other advanced applications.

Another advantage of the macroinitiator approach is the ability to incorporate PDEAEMA into more complex architectures, such as star polymers, graft copolymers, and hyperbranched systems. By carefully selecting the appropriate macroinitiator and polymerization conditions, researchers can design PDEAEMA-containing polymers with specific architectural features tailored to particular applications.

Computational Methodology and Theoretical Framework

Density Functional Theory calculations have provided crucial insights into the transesterification pathways of 2-(Diethylamino)ethyl methacrylate with alcohols, particularly methanol [1]. The most commonly employed computational approaches utilize the B3LYP hybrid functional with various basis sets, including 6-31G(d,p) and 6-311++G(d,p), which have demonstrated reliable performance for methacrylate systems [2] [3]. Advanced calculations have also incorporated the M06-2X functional with 6-311+G(2df,p) basis sets to achieve higher accuracy in energy barrier predictions [4].

Mechanistic Pathways and Transition States

The transesterification mechanism of 2-(Diethylamino)ethyl methacrylate involves a cooperative effect of methanol molecules, leading to the formation of methyl methacrylate and 2-(diethylamino)ethanol [1]. DFT calculations have identified the formation of cyclic transition states as a critical feature of the reaction pathway. Specifically, five-membered cyclic transition states are formed during base-catalyzed transesterification reactions, where the methanol molecule coordinates with the carbonyl carbon of the methacrylate ester group [5].

The electrostatic potential distribution calculations reveal that the carboxyl carbon becomes electron-deficient due to the high electronegativity of neighboring oxygen atoms, making it susceptible to nucleophilic attack by methanol [5]. The transition state formation involves two primary stabilizing forces: electrostatic interactions between the methanol oxygen and the carboxyl carbon, and hydrogen bonding between the methanol hydrogen and the carbonyl oxygen.

Energy Barriers and Thermodynamic Analysis

DFT calculations have determined activation energy barriers ranging from 20 to 50 kilojoules per mole for various methacrylate transesterification systems [6]. For 2-(Diethylamino)ethyl methacrylate specifically, the activation energy for transesterification with methanol has been calculated to be approximately 20.45 kilojoules per mole, which is consistent with other nitrogen-containing methacrylates [6]. These calculations indicate that the transesterification process is thermodynamically favorable under typical reaction conditions.

The computational studies have also revealed that the reaction proceeds through a concerted mechanism, where bond formation and breaking occur simultaneously in the transition state. This finding is consistent with experimental observations of second-order kinetics for the overall reaction.

Second-Order Kinetic Models for Alcoholysis Reactions

Rate Law Development and Validation

The alcoholysis of 2-(Diethylamino)ethyl methacrylate follows second-order kinetics, as confirmed by both experimental measurements and theoretical predictions [1] [7]. The rate law for the transesterification reaction can be expressed as:

Rate = k[DEAEMA][methanol]

where k represents the second-order rate constant, and the concentrations of both reactants appear in the rate expression. However, under conditions of large excess methanol, the reaction exhibits pseudo-first-order behavior, simplifying the kinetic analysis [8].

Temperature Dependence and Reaction Kinetics

Kinetic studies have demonstrated that the rate constants for 2-(Diethylamino)ethyl methacrylate alcoholysis increase exponentially with temperature, following classical Arrhenius behavior [1]. The temperature dependence has been investigated across a range of 313 to 353 Kelvin, which corresponds to typical commercial polymerization conditions [9]. At elevated temperatures, the reaction rate increases significantly, with half-lives decreasing from over 10 hours at 26.8 degrees Celsius to approximately 1 hour at 70 degrees Celsius [8].

Concentration Effects and Pseudo-First-Order Kinetics

When methanol is present in large excess (typically at molar ratios greater than 10:1), the reaction exhibits pseudo-first-order kinetics with respect to 2-(Diethylamino)ethyl methacrylate concentration [8]. This behavior simplifies the kinetic analysis and allows for more straightforward determination of rate constants. The pseudo-first-order rate constants show a linear relationship with methanol concentration, confirming the proposed mechanism.

Arrhenius Parameter Determination for Competing Reaction Pathways

Pre-exponential Factor Analysis

The Arrhenius pre-exponential factors for 2-(Diethylamino)ethyl methacrylate systems have been determined through temperature-dependent kinetic studies [6]. For nitrogen-containing methacrylates, including 2-(Diethylamino)ethyl methacrylate, the pre-exponential factor has been calculated as 2.07 × 10^6 liters per mole per second (with confidence intervals ranging from -0.79 to +3.98 × 10^6) [6]. These values are consistent with other methacrylate monomers and indicate similar collision frequencies and molecular orientations in the transition state.

Activation Energy Values and Comparisons

The activation energy for 2-(Diethylamino)ethyl methacrylate polymerization has been determined to be 20.45 kilojoules per mole, with confidence intervals of ±2.28 kilojoules per mole [6]. This value is remarkably similar to other nitrogen-containing methacrylates, such as 2-(Dimethylamino)ethyl methacrylate (20.71 kilojoules per mole) and 3-(Dimethylamino)propyl methacrylate (19.59 kilojoules per mole) [6]. The consistency of these values suggests that the nitrogen-containing methacrylates constitute a family of monomers with similar reactivity patterns.

Competitive Pathway Analysis

The determination of Arrhenius parameters for competing reaction pathways reveals important insights into the selectivity of 2-(Diethylamino)ethyl methacrylate reactions. In systems where both transesterification and polymerization can occur simultaneously, the relative rates depend on the activation energies and pre-exponential factors of each pathway [1]. The activation energy for transesterification is generally lower than that for polymerization, making alcoholysis the favored pathway under specific conditions.

Solvent Polarity Effects on Monomer Reactivity Ratios

Influence of Solvent Polarity on Reactivity

Solvent polarity significantly affects the monomer reactivity ratios of 2-(Diethylamino)ethyl methacrylate in copolymerization reactions [10] [11]. Studies have shown that polar solvents can alter reactivity ratios by 10 to 50 percent compared to bulk polymerization conditions [10]. The magnitude of these effects depends on the specific solvent properties, including dielectric constant, hydrogen bonding capacity, and molecular interactions with the monomer.

Reactivity Ratio Variations in Different Solvents

The reactivity ratios for 2-(Diethylamino)ethyl methacrylate copolymerization systems vary significantly with solvent choice [11]. In copolymerization with poly(ethylene glycol) methacrylates, the reactivity ratios range from 0.61 ± 0.06 in ethanol to 0.96 ± 0.13 in tetrahydrofuran [11]. These variations reflect the different solvation environments and their effects on the relative reactivities of the comonomers.

Dielectric Constant Effects

The dielectric constants of solvents play a crucial role in determining monomer reactivity ratios [11]. Solvents with high dielectric constants, such as water (ε = 78.5) and methanol (ε = 32.7), tend to stabilize charged or polar transition states differently than solvents with lower dielectric constants, such as tetrahydrofuran (ε = 7.58) [11]. This differential stabilization affects the relative activation energies for different propagation pathways, leading to changes in reactivity ratios.

Protic versus Aprotic Solvent Effects

The distinction between protic and aprotic solvents is particularly important for 2-(Diethylamino)ethyl methacrylate systems [12]. Protic solvents, such as alcohols, can form hydrogen bonds with the nitrogen-containing side chains, potentially affecting the local environment around the reactive sites. Aprotic solvents, such as dimethylformamide and tetrahydrofuran, interact differently with the monomer, leading to distinct reactivity patterns [12]. These differential interactions contribute to the observed variations in monomer reactivity ratios across different solvent systems.

Research Data Summary

| Property | Value | Reference |

|---|---|---|

| Activation Energy (DFT) | 20.45 ± 2.28 kJ/mol | [6] |

| Pre-exponential Factor | 2.07 × 10^6 L mol^-1 s^-1 | [6] |

| Temperature Range | 313-353 K | [9] |

| Reactivity Ratio (ethanol) | 0.61 ± 0.06 | [11] |

| Reactivity Ratio (THF) | 0.96 ± 0.13 | [11] |

| Dielectric Constant (methanol) | 32.7 | [11] |

| Dielectric Constant (THF) | 7.58 | [11] |

Physical Description

Liquid

Color/Form

XLogP3

Density

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Use and Manufacturing

Vapor Pressure

Pictograms

Irritant

Other CAS

25119-82-8

Wikipedia

Methods of Manufacturing

TRANSESTERIFICATION OR ESTERIFICATION OF DIETHYLAMINOETHANOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: ACTIVE

2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester, homopolymer: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

METHYL METHACRYLATE, AND IN GENERAL THE METHACRYLIC ESTERS, POLYMERIZE MUCH LESS READILY THAN THE CORRESPONDING ORDINARY ACRYLATES. NONE THE LESS, THEY ARE STABILIZED BY ADDING HYDROQUINONE OR PYROGALLOL, PARTICULARLY IN THE PRESENCE OF METALLIC COPPER. /METHACRYLATES/

Analytic Laboratory Methods

Storage Conditions

To avoid photoinitiation of polymerization, all methacrylates should be stored with minimal exposure to light. /Methacrylates/

The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temperatures must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/